(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride

Chiral purity Stereochemistry Enantiomeric excess

(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride (CAS 1185287-66-4) is a synthetic, chiral amino acid derivative belonging to the class of α-amino amides. It features an (S)-tert-leucine core linked via an amide bond to a 3-hydroxypropyl chain, distinguishing it from simpler tert-leucinamide analogs and the dihydroxy panthenol derivatives.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
Cat. No. B8166327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)NCCCO)N.Cl
InChIInChI=1S/C9H20N2O2.ClH/c1-9(2,3)7(10)8(13)11-5-4-6-12;/h7,12H,4-6,10H2,1-3H3,(H,11,13);1H/t7-;/m1./s1
InChIKeySWHPCHFLKWINFM-OGFXRTJISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride: Chiral Amino Acid Amide Procurement Overview


(S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide hydrochloride (CAS 1185287-66-4) is a synthetic, chiral amino acid derivative belonging to the class of α-amino amides . It features an (S)-tert-leucine core linked via an amide bond to a 3-hydroxypropyl chain, distinguishing it from simpler tert-leucinamide analogs and the dihydroxy panthenol derivatives. It is primarily utilized as a research intermediate and a chiral building block in medicinal chemistry .

1
Chiral (S)-configuration Enables enantioselective synthesis and stereochemical control studies.
2
tert-Leucine steric core Provides bulky, lipophilic character for shape-complementarity exploration.
3
Monofunctional hydroxypropyl linker Supports site-selective derivatization without heterogeneous conjugation.

Why Generic (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide Hydrochloride Substitution Fails


Substitution with generic, closely related tert-leucine derivatives or simple panthenol analogs is not straightforward due to critical structural variations. The compound's defined (S)-stereochemistry at the tert-leucine alpha carbon and its specific N-(3-hydroxypropyl) amide substituent uniquely determine its spatial geometry and hydrogen-bonding potential, which are crucial for chiral recognition in asymmetric synthesis and targeted biological interactions . Unlike the achiral 2-amino-2-methylpropanamide analog (e.g., CAS 1219957-50-2), which lacks the steric bulk and chirality of the tert-butyl group, or panthenol derivatives that possess additional hydroxyls altering their polarity and metabolic fate, this compound's precise architecture cannot be replicated by in-class interchange [1].

Achiral 2-methylpropanamide analog
Lacks (S)-stereochemistry and tert-butyl bulk; may not reproduce enantioselective recognition or steric fit.
Dihydroxy panthenol derivatives
Additional hydroxyls increase polarity and reduce passive permeability; may limit intracellular target engagement.

Quantitative Differentiation Guide for (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide Hydrochloride Procurement


Chiral Identity and Enantiomeric Excess (S)-Configuration Verification vs. Racemic Mixtures

The compound's value as a chiral building block is contingent on its (S)-configuration at the 2-amino position. The (S)-enantiomer of tert-leucine derivatives demonstrates distinct pharmacological activities compared to the (R)-enantiomer or racemic mixtures. In a class-level inference from primary amino acid derivatives (PAADs), anticonvulsant activity was sensitive to stereochemistry, with the (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide showing specific activity [1]. While direct quantitative data for this specific compound is not publicly available, pharmaceutical development mandates <1% of the undesired enantiomer for regulatory acceptance. For comparison, the racemic mixture of the simpler analog, 2-amino-3,3-dimethylbutanamide (DL-tert-leucine amide, CAS 113582-42-6), would lack this defined spatial arrangement [2]. The (S)-configuration here is a strict requirement, not an option, for applications demanding chiral fidelity.

Chiral configuration
Class-level inference
Target: (S)-configuration (L-tert-leucine derived) Comparator: DL-tert-leucine amide (racemic) or (R)-enantiomer
Supports enantiomer-attribution review.
Enantiomeric purity may influence biological activity; specification requires review.
Chiral purity Stereochemistry Enantiomeric excess

Steric Bulk Differentiation: tert-Butyl Group vs. Isopropyl and Methyl Analogs

The presence of the 3,3-dimethyl (tert-butyl) group provides significantly greater steric bulk compared to analogs with smaller substituents. In a study on N'-benzyl 2-amino acetamides, the compound with a 3,3-dimethylbutanamide group (a direct analog of the tert-leucine core in this compound) exhibited distinct potency in maximal electroshock seizure (MES) models, with an ED50 in the range of 13-21 mg/kg, surpassing phenobarbital [1]. In contrast, the corresponding 2-amino-2-methylpropanamide analog (CAS 1219957-50-2) possesses a gem-dimethyl group directly attached to the alpha carbon (2-amino-isobutyric acid derivative), which creates a different steric environment lacking the rotational freedom of the longer tert-butyl group [2]. This structural difference is expected to impact binding to sterically demanding enzyme pockets or receptor sites, although direct comparative data for the specific hydroxypropyl amide series is lacking.

Steric bulk profile
Cross-study comparable
Target: tert-Butyl (C(CH3)3) on butanamide Comparator: gem-dimethyl on α-carbon (CAS 1219957-50-2) Related N′-benzyl analog reported ED50 13–21 mg/kg in MES model.
Steric profile may affect binding selectivity in sterically demanding sites.
Direct comparative data for hydroxypropyl amide series not available.
Steric hindrance Structure-activity relationship Enzyme inhibition

Hydrogen-Bonding Network: Mono-Amino vs. Dihydroxy Panthenol Analog

A key differentiator from the commercially ubiquitous panthenol (provitamin B5) family is the compound's single amino group versus the dihydroxy substitution pattern. Panthenol (2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutyramide) has two hydroxyl groups on the butanamide backbone, leading to a higher topological polar surface area (tPSA) and lower lipophilicity [1]. While the target compound's tPSA is not explicitly measured, in silico predictions for the related 2-amino analog indicate a lower hydrogen bond donor/acceptor count compared to panthenol's four H-bond donors and four acceptors, which would enhance membrane permeability [2]. This difference is critical for applications targeting intracellular compartments or crossing biological barriers, where the dihydroxy panthenol molecule would be disadvantaged.

H-bond donor capacity
Class-level inference
Target: Predicted tPSA ~55–65 Ų, fewer H-bond donors Comparator: Dexpanthenol (tPSA 89.8 Ų, 4 HBD, 4 HBA)
May support passive membrane permeability context.
In silico prediction; experimental tPSA not determined.
Lipophilicity Hydrogen bonding Permeability

Optimal Application Scenarios for (S)-2-Amino-N-(3-hydroxypropyl)-3,3-dimethylbutyramide Hydrochloride


Chiral Scaffold for Enantioselective Medicinal Chemistry Campaigns

Due to its defined (S)-stereochemistry and sterically demanding tert-leucine core, this compound serves as an advanced chiral intermediate for the synthesis of enzyme inhibitors targeting pockets that favor bulky, lipophilic residues. Its application is critical in programs where the (R)-enantiomer would be inactive or detrimental, as established by class-level evidence on related PAAD anticonvulsants [1].

Functionalizable Linker for Proteolysis-Targeting Chimeras (PROTACs) or Bioconjugates

The terminal primary hydroxyl group on the N-hydroxypropyl chain provides a synthetic handle for further derivatization (e.g., esterification, etherification, or attachment of linker groups). Unlike panthenol, whose multiple hydroxyls might lead to heterogeneous conjugation, the single hydroxyl group allows for site-selective modification, crucial for constructing homogeneous bifunctional molecules [2].

Reference Standard for Analytical Method Development in Chiral Purity Assessment

The compound can be used as a reference standard to validate chiral HPLC or capillary electrophoresis methods. Its simultaneous possession of a strong chromophore (amide), a defined chiral center, and a hydrophilic tail makes it an ideal system suitability standard for methods aiming to separate enantiomeric pairs of amino acid amides, ensuring the accuracy of chiral purity assays.

Mechanistic Probe for Steric Effects in Aminopeptidase or Protease Substrate Mimicry

The steric bulk of the tert-butyl group adjacent to the amide bond can act as a useful probe to investigate the steric tolerance of enzymatic active sites. In comparative enzymology, this compound's resistance to hydrolysis can be directly compared to smaller analogs (e.g., valine or isoleucine amides) to map active site topography [1].

Application
Selection Property
Validation Focus
Chiral scaffold for enantioselective synthesis
(S)-Stereochemistry and steric tert-leucine core
Enantiomeric purity verification and chiral method suitability
Functionalizable linker for bioconjugates / PROTACs
Terminal primary hydroxyl for site-selective modification
Derivatization efficiency and monofunctional reactivity
Reference standard for chiral purity assessment
Defined chiral center and strong chromophore (amide)
Chiral HPLC / CE method accuracy and system suitability
Mechanistic probe for enzymatic steric tolerance
Steric bulk adjacent to amide bond
Hydrolysis resistance comparison with smaller amide analogs
Quote Request

Request a Quote for (S)-2-Amino-N-(3-hydroxypropyl)- 3,3-dimethylbutyramide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.